molecular formula C20H19N3O5S B3722491 2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B3722491
M. Wt: 413.4 g/mol
InChI Key: JZVNPHAEVHMMIA-UHFFFAOYSA-N
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Description

2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrimidinone core and various functional groups such as hydroxyl, methoxy, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is carried out in an ethanolic solution under ultrasound irradiation for about 55 minutes, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are often applied to optimize the synthesis process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure high yields and purity of the products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate enzyme activity and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide lies in its combination of functional groups and the pyrimidinone core, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.

Properties

IUPAC Name

2-[4-hydroxy-1-(2-methoxyphenyl)-6-oxopyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-27-14-9-7-13(8-10-14)21-18(25)12-29-20-22-17(24)11-19(26)23(20)15-5-3-4-6-16(15)28-2/h3-11,24H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVNPHAEVHMMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2C3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Reactant of Route 2
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2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

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